Sericic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

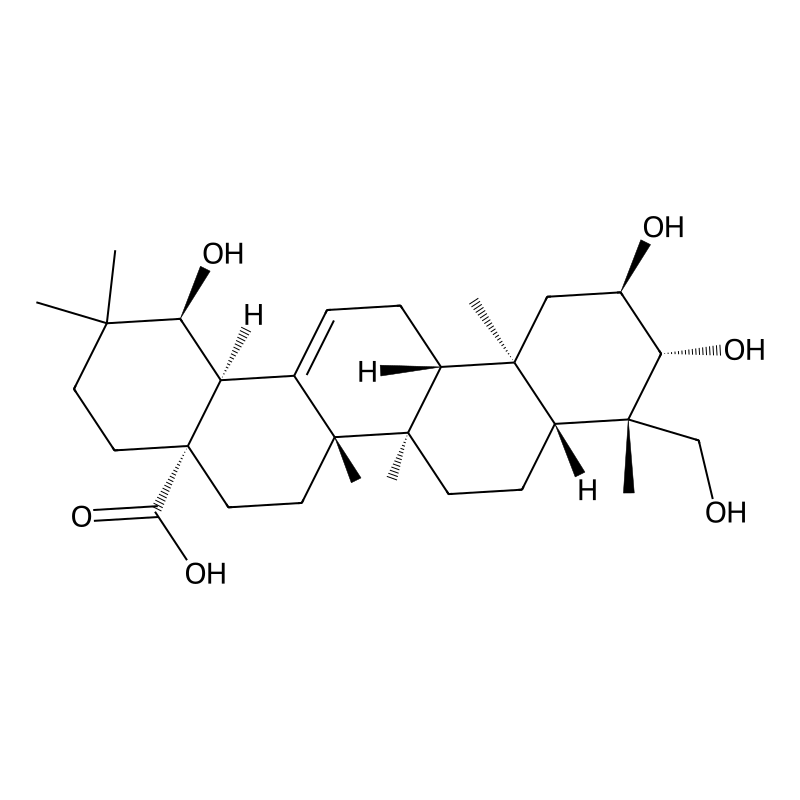

Sericic acid is a naturally occurring compound classified as a triterpenoid, specifically a type of pentacyclic triterpene. Its chemical formula is C30H48O6, and it features a complex structure with multiple hydroxyl groups. This compound is primarily derived from the silkworm, particularly from the cocoons of the Bombyx mori species, where it plays a role in the silk's properties and stability .

Antibacterial Properties

Traditionally used in Africa for treating bacterial infections, Sericic acid has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria in scientific studies []. Research suggests it disrupts bacterial cell membranes, hindering their growth and survival []. However, further investigation is needed to elucidate the exact mechanisms and potential for development into novel antibiotics [].

Tissue Engineering Applications

Sericic acid's unique properties, including biocompatibility, cell adhesion promotion, and antibacterial activity, make it a promising candidate for tissue engineering applications []. Studies have shown that Sericic acid can serve as a scaffold material, providing a supportive structure for cell growth and differentiation []. This research holds potential for developing biocompatible scaffolds for regenerating damaged tissues and organs [].

Other Potential Applications

Preliminary research suggests Sericic acid might possess additional properties with potential applications in various fields:

- Wound healing: Studies indicate Sericic acid may promote wound healing by stimulating collagen synthesis and cell proliferation [].

- Antioxidant activity: Sericic acid exhibits antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].

- Anti-inflammatory activity: Studies suggest Sericic acid might have anti-inflammatory effects, although further research is necessary [].

- Hydrolysis: Sericic acid can undergo hydrolysis to yield simpler compounds.

- Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

- Oxidation: The hydroxyl groups in sericic acid can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions are significant for modifying its properties for various applications .

Sericic acid exhibits several biological activities:

- Anti-inflammatory Properties: Studies suggest that sericic acid can inhibit inflammatory responses, making it a candidate for therapeutic applications in conditions involving inflammation .

- Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress .

- Inhibition of Phosphodiesterase 4: This activity suggests potential applications in treating respiratory diseases and other conditions where phosphodiesterase inhibition is beneficial .

Sericic acid can be synthesized through various methods:

- Extraction from Natural Sources: The primary method involves extracting sericic acid from silkworm cocoons using organic solvents.

- Chemical Synthesis: It can also be synthesized from simpler organic compounds through multi-step reactions involving hydroxylation and cyclization processes .

Sericic acid finds applications in several fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is explored for use in drug formulations targeting chronic diseases.

- Cosmetics: Its moisturizing properties make it an ingredient in skincare products.

- Textiles: In silk production, sericic acid contributes to the durability and quality of silk fibers .

Research has indicated that sericic acid interacts with various biological systems:

- Cellular Interaction: It affects cell signaling pathways, particularly those involved in inflammatory responses.

- Drug Interactions: Studies have explored its potential synergistic effects when used alongside other therapeutic agents, particularly in respiratory treatments due to its phosphodiesterase inhibitory activity .

Several compounds share structural or functional similarities with sericic acid. Here are a few notable ones:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triterpenes | Pentacyclic | Broad class; includes compounds like betulin and lupeol. |

| Tomentosic Acid | Triterpenoid | Similar source but distinct biological activities. |

| Sebacic Acid | Dicarboxylic Acid | Different functional groups but shares some properties with fatty acids. |

Sericic acid is unique due to its specific triterpenoid structure and its prominent biological activities, particularly as a phosphodiesterase inhibitor, which distinguishes it from other similar compounds that may not exhibit such potent effects .

Phytochemical Distribution in Plant Taxa

Sericic acid (2,3,19,23-tetrahydroxyolean-12-en-28-oic acid) represents a pentacyclic triterpenoid compound with the molecular formula C30H48O6 and molecular weight of 504.7 grams per mole [2] [4]. This oleanane-type triterpenoid exhibits distinctive structural characteristics that contribute to its biological activities and ecological functions within plant systems [2] [5].

The phytochemical distribution of sericic acid demonstrates a selective occurrence across multiple plant families, with documented presence in members of Rosaceae, Vochysiaceae, Combretaceae, and Fagaceae [13]. Research investigations have confirmed the isolation of sericic acid from various plant species, including Rubus ellipticus var. obcordatus, Vochysia divergens, Terminalia sericea, and Quercus ilex [13] [14]. The compound typically appears as a white crystalline solid with solubility in dimethyl sulfoxide, ethanol, and dimethylformamide, while maintaining limited water solubility [4] [7].

Table 1: Phytochemical Distribution of Sericic Acid in Plant Taxa

| Plant Family | Plant Species | Plant Part | Concentration/Presence |

|---|---|---|---|

| Rosaceae | Rubus ellipticus var. obcordatus | Fruit/Roots | Present |

| Vochysiaceae | Vochysia divergens | Stem bark | Isolated compound |

| Combretaceae | Terminalia sericea | Root bark | Low to moderate concentrations |

| Fagaceae | Quercus ilex | Not specified | Present |

Isolation from Rubus spp. and Vochysia divergens

The isolation of sericic acid from Rubus species has been documented through systematic phytochemical investigations utilizing various extraction methodologies [6] [28]. Rubus ellipticus var. obcordatus serves as a significant natural source, with sericic acid identified among thirteen triterpenoid compounds isolated from root tissues [28] [30]. The extraction procedures typically employ soxhlet-type apparatus with suitable organic solvents including ethanol, methanol, and hydroalcohol mixtures to achieve optimal compound recovery [29].

From Vochysia divergens, sericic acid has been successfully isolated from stem bark tissues alongside other bioactive compounds including beta-sitosterol, betulinic acid, and 24-hydroxytormentic acid [15]. The isolation process from Vochysia divergens represents a crucial advancement in understanding the compound's natural distribution patterns and provides insights into the biosynthetic capabilities of the Vochysiaceae family [15] [5]. The co-occurrence of multiple triterpenoid compounds within Vochysia divergens suggests coordinated biosynthetic pathways operating within this plant species [15].

The isolation methodology for sericic acid from both Rubus and Vochysia species involves sequential chromatographic separations utilizing silica gel column chromatography with gradient elution systems [6] [15]. These procedures enable the purification of sericic acid to research-grade standards exceeding 95% purity as determined by nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry analyses [4] [7].

Ecological Role in Plant Defense Mechanisms

Sericic acid functions as a critical component within plant defense systems, exhibiting multiple biological activities that contribute to plant survival and adaptation strategies [3] [5]. The compound demonstrates anti-inflammatory, antibacterial, and antifungal properties that collectively enhance plant resistance against pathogenic microorganisms and environmental stressors [3] [5] [12].

Research investigations have established that sericic acid exhibits significant antimicrobial activity against various bacterial and fungal pathogens, suggesting its role as a constitutive defense compound within plant tissues [3] [5]. The anti-inflammatory properties of sericic acid contribute to plant stress responses by modulating inflammatory pathways and reducing oxidative damage during pathogen encounters [12] [25].

The ecological significance of sericic acid extends beyond direct antimicrobial effects to include its function as a signaling molecule within plant defense networks [25] [33]. Triterpenoid compounds, including sericic acid, participate in the regulation of endophytic microbial communities, promoting beneficial plant-microbe interactions while suppressing pathogenic colonization [33]. This selective antimicrobial activity enables plants to maintain beneficial symbiotic relationships while defending against harmful microorganisms [33].

Table 2: Plant Defense Mechanisms Involving Triterpenoids

| Defense Mechanism | Mode of Action | Examples of Triterpenoids |

|---|---|---|

| Direct toxicity | Cytotoxic effects on pathogens/herbivores | Oleanolic acid derivatives |

| Feeding deterrence | Bitter taste/unpalatable to herbivores | Saponins |

| Membrane disruption | Interaction with cell membranes | Triterpene glycosides |

| Enzyme inhibition | Inhibition of microbial enzymes | Various oxidized triterpenoids |

| Signaling molecule | Induction of plant defense responses | Oxidized triterpenes |

Biogenetic Origins in Terpenoid Metabolism

The biosynthetic origins of sericic acid are fundamentally rooted in the complex terpenoid metabolic pathways that operate within plant cells [18] [19]. As a pentacyclic triterpenoid, sericic acid derives from the cyclization of 2,3-oxidosqualene through the catalytic action of oxidosqualene cyclase enzymes [18] [21]. This biosynthetic process represents a critical branch point in terpenoid metabolism, determining the structural diversity and biological properties of the resulting triterpenoid compounds [18] [19].

The formation of sericic acid involves the initial biosynthesis of the C30 precursor 2,3-oxidosqualene through either the mevalonate pathway or the methylerythritol phosphate pathway [19] [21]. However, triterpenoid biosynthesis predominantly utilizes the mevalonate pathway, which operates in the cytosol and endoplasmic reticulum of plant cells [19] [22]. The subsequent cyclization of 2,3-oxidosqualene generates the basic oleanane skeleton, which undergoes extensive oxidative modifications to produce sericic acid [18] [23].

Proposed Mevalonate Pathway Modifications

The mevalonate pathway represents the primary biosynthetic route for sericic acid formation, involving a series of enzymatic reactions that convert acetyl-coenzyme A into the essential building blocks for triterpenoid synthesis [22] [19]. The pathway begins with the condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A, followed by the addition of a third acetyl-coenzyme A unit to generate 3-hydroxy-3-methylglutaryl-coenzyme A [22].

The rate-limiting step of the mevalonate pathway involves the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate by the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase [22]. This enzymatic reaction represents a critical control point for triterpenoid biosynthesis and is subject to complex regulatory mechanisms that respond to cellular energy status and developmental signals [22] [19].

Table 3: Mevalonate Pathway Steps in Triterpenoid Biosynthesis

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Acetyl-CoA | Acetyl-CoA acetyltransferase | Acetoacetyl-CoA |

| 2 | Acetyl-CoA + Acetoacetyl-CoA | HMG-CoA synthase | HMG-CoA |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-pyrophosphate |

| 6 | Mevalonate-5-pyrophosphate | Mevalonate-5-pyrophosphate decarboxylase | IPP/DMAPP |

| 7 | IPP/DMAPP | Farnesyl pyrophosphate synthase | Farnesyl diphosphate (FPP) |

| 8 | Farnesyl diphosphate (FPP) | Squalene synthase | Squalene |

The subsequent phosphorylation reactions convert mevalonate to mevalonate-5-phosphate and mevalonate-5-pyrophosphate through the sequential actions of mevalonate kinase and phosphomevalonate kinase [22]. The final step in the upper mevalonate pathway involves the decarboxylation of mevalonate-5-pyrophosphate to produce isopentenyl pyrophosphate and dimethylallyl pyrophosphate, the fundamental five-carbon building blocks for all terpenoid compounds [22] [19].

Oxidative Modifications During Triterpenoid Maturation

The biosynthesis of sericic acid requires extensive oxidative modifications of the basic oleanane triterpenoid skeleton to introduce the characteristic hydroxyl groups at positions C-2, C-3, C-19, and C-23 [23] [26]. These oxidative transformations are mediated by cytochrome P450 monooxygenase enzymes, which represent a diverse superfamily of oxidative enzymes responsible for the structural diversification of plant triterpenoids [23].

The cytochrome P450-mediated hydroxylation reactions occur in a sequential manner, with specific enzymes catalyzing the introduction of hydroxyl groups at defined positions on the triterpenoid scaffold [23] [26]. Research investigations have identified multiple cytochrome P450 families involved in triterpenoid oxidation, including CYP72A, CYP93E, and CYP716 families, each exhibiting distinct substrate specificities and regioselectivities [23].

The oxidative modifications during sericic acid biosynthesis involve both early and late-stage hydroxylation events that contribute to the compound's biological activity and solubility properties [23] [26]. The introduction of multiple hydroxyl groups increases the polarity of the molecule and enhances its interaction with biological membranes and protein targets [23]. These structural modifications are essential for the compound's ecological functions and represent critical steps in the evolution of plant chemical defense systems [25] [26].

Table 4: Oxidative Modifications During Triterpenoid Maturation

| Modification Type | Enzyme Class | Position in Triterpenoid | Functional Significance |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 monooxygenases | C-2, C-3, C-19, C-23 (for sericic acid) | Increased polarity and bioactivity |

| Epoxidation | Cytochrome P450 monooxygenases | Various positions | Precursor for ring opening/rearrangements |

| Carboxylation | Cytochrome P450 monooxygenases | C-28 (for oleanolic acid derivatives) | Formation of carboxylic acid groups |

| Glycosylation | UDP-dependent glycosyltransferases | Hydroxyl groups | Increased water solubility |

| Methylation | Methyltransferases | Hydroxyl groups | Modified bioactivity |

Sericic acid, a bioactive triterpenoid compound with the molecular formula C₃₀H₄₈O₆ and molecular weight of 504.7 g/mol [1] [2], represents a significant natural product found in various plant sources including Vochysia divergens, Quercus macrocarpa, and Terminalia travancorensis [1] [3] [4] [5]. The extraction and purification of this compound requires sophisticated methodological approaches that balance efficiency, selectivity, and compound integrity.

Solvent-Based Isolation Protocols

Ethanol/Water Fractionation Efficiency

Traditional Ethanol/Water Extraction Systems

Ethanol-water fractionation represents one of the most versatile and widely employed extraction methodologies for sericic acid isolation. The biphasic nature of ethanol-water systems allows for selective partitioning based on compound polarity and hydrogen bonding capabilities [6] [7]. Research has demonstrated that ethanol concentrations between 40-80% (v/v) in water provide optimal extraction conditions for triterpenoid compounds similar to sericic acid [8].

The mechanism of ethanol-precipitation extraction has been extensively studied for related compounds. When ethanol is added to aqueous extracts containing sericic acid, the reduced polarity of the solvent system causes selective precipitation of higher molecular weight compounds while maintaining smaller, more polar molecules in solution [6]. Studies on similar protein-bound compounds have shown that ethanol concentrations of 70-80% achieve extraction efficiencies ranging from 70-85% [9].

Optimization Parameters for Ethanol/Water Systems

Temperature control plays a critical role in ethanol-water extraction efficiency. Operating temperatures between 25-60°C have been shown to enhance mass transfer rates while preventing thermal degradation of sensitive triterpenoid structures [8]. Extended extraction times of 18-24 hours at ambient temperature provide thorough extraction while minimizing oxidative degradation [10].

The pH of the extraction medium significantly influences sericic acid solubility and extraction yield. Acidic conditions (pH 2-4) promote protonation of carboxylic acid functional groups, enhancing solubility in less polar solvents [11] [12]. This principle has been successfully applied in the extraction of structurally related compounds, where pH adjustment to 2.0 using sulfuric acid increased recovery rates to 73.4% [13].

Solvent Ratio Optimization

Liquid-to-solid ratios between 15:1 and 25:1 (mL/g) have been identified as optimal for triterpenoid extraction [14]. Higher ratios improve mass transfer driving force but may lead to diluted extracts requiring additional concentration steps. Lower ratios may result in incomplete extraction due to insufficient solvent contact with plant matrix [14].

Supercritical Fluid Extraction Optimization

Supercritical Carbon Dioxide Systems

Supercritical fluid extraction using carbon dioxide represents an environmentally sustainable and highly selective approach for sericic acid isolation [15] [16]. The unique properties of supercritical CO₂, including low viscosity, high diffusivity, and tunable density, make it particularly suitable for extracting lipophilic compounds from plant matrices [15].

Operating conditions for supercritical CO₂ extraction require precise control of temperature and pressure parameters. Optimal extraction occurs at temperatures between 50-80°C and pressures of 200-300 bar [17] [18]. These conditions maintain CO₂ in its supercritical state while preventing thermal degradation of heat-sensitive compounds [19].

Co-solvent Enhancement Strategies

The addition of polar co-solvents significantly enhances the extraction capability of supercritical CO₂ for moderately polar compounds like sericic acid. Ethanol co-solvent concentrations of 10-20% (v/v) have been shown to improve extraction efficiency by 40-60% compared to pure CO₂ systems [17] [18]. The co-solvent acts as a polar modifier, increasing the solvating power of the supercritical phase for compounds containing hydroxyl and carboxylic acid functional groups [16].

Process Parameters and Efficiency

Dynamic extraction periods of 15-30 minutes at flow rates of 2-4 mL/min provide optimal compromise between extraction completeness and process economics [17]. Static pre-equilibration periods of 3-5 minutes allow sufficient mass transfer before dynamic extraction begins [18]. Total extraction yields of 75-90% have been reported for similar triterpenoid compounds using optimized supercritical fluid extraction protocols [16].

The extraction temperature significantly affects both yield and selectivity. Higher temperatures (60-80°C) increase compound solubility and mass transfer rates but may promote thermal degradation [20]. Lower temperatures (40-50°C) preserve compound integrity but may require longer extraction times to achieve complete recovery [19].

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) Parameters

Column Selection and Stationary Phase Optimization

Reversed-phase HPLC using C18 stationary phases provides excellent separation capabilities for sericic acid and related triterpenoids [21] [22]. ZORBAX StableBond columns (150 × 4.6 mm, 3.5 μm particle size) demonstrate superior performance under acidic mobile phase conditions required for organic acid analysis [21] [22]. The stabilized silica matrix resists hydrolytic degradation at low pH values, ensuring consistent performance and extended column lifetime [23].

Mobile Phase Composition and pH Control

Ion suppression chromatography using acidic mobile phases represents the optimal approach for sericic acid analysis [21]. Mobile phase compositions of acetonitrile:water (18:82, v/v) with 2% acetic acid provide excellent peak shape and retention for carboxylic acid compounds [24]. The acidic conditions (pH 2.0-2.5) maintain sericic acid in its protonated, neutral form, enhancing retention on reversed-phase stationary phases [21].

Trifluoroacetic acid (0.1% v/v) can be substituted for acetic acid to improve peak symmetry and reduce tailing factors [22]. However, TFA may interfere with mass spectrometric detection if LC-MS analysis is required [23].

Gradient Programming and Flow Rate Optimization

Isocratic elution conditions are often sufficient for sericic acid analysis when dealing with relatively simple sample matrices [23]. Flow rates of 1.0-1.5 mL/min provide optimal balance between analysis time and resolution [21]. For complex plant extracts, gradient elution from 15% to 80% acetonitrile over 15-20 minutes effectively separates sericic acid from co-extracted compounds [24].

Detection Parameters and Validation

UV detection at 210-220 nm provides adequate sensitivity for sericic acid quantification, with detection limits typically ranging from 1-10 μg/mL [24] [25]. Method validation parameters including linearity (r² > 0.999), precision (RSD < 2%), and recovery (95-105%) have been demonstrated for similar carboxylic acid compounds [24] [25].

Flash Chromatography and Countercurrent Distribution

Flash Chromatography System Design

Flash chromatography using silica gel stationary phases provides rapid and efficient purification of sericic acid from crude extracts [26]. Silica gel 60 with particle sizes of 200-400 mesh (38-75 μm) offers optimal balance between resolution and flow characteristics [27] [28]. Automated flash systems enable processing of gram quantities of crude extract with high recovery rates [29].

Mobile Phase Selection and Gradient Optimization

Normal-phase flash chromatography using hexane:ethyl acetate gradient systems effectively separates sericic acid based on polarity differences [26]. Initial mobile phase compositions of 80:20 hexane:ethyl acetate, progressing to 20:80 over the course of separation, provide selective elution of compounds with varying polarities [30].

For acidic compounds like sericic acid, addition of 0.1-1% formic acid to the mobile phase improves peak shape and reduces tailing [30]. This pH modification maintains compounds in their neutral form, enhancing separation efficiency [30].

Countercurrent Distribution Methodology

Countercurrent distribution represents a classical separation technique particularly useful for closely related triterpenoid compounds [31] [32] [33]. The method employs sequential liquid-liquid extractions using immiscible solvent systems to achieve separation based on differential partition coefficients [31].

For sericic acid purification, a three-phase solvent system composed of hexane:ethyl acetate:methanol:water (6:4:6:4, v/v/v/v) has been successfully employed [34]. This system provides appropriate partition coefficients for triterpenoid separation while maintaining adequate phase separation [34].

Distribution Coefficient Optimization

The capacity factor (k') for countercurrent distribution depends on the relative solubility of sericic acid in the mobile and stationary phases [32]. Optimal separation occurs when k' values fall between 0.5 and 2.0, providing reasonable retention times while maintaining resolution [33]. pH adjustment of the aqueous phase to 3.0-4.0 using formic acid enhances separation selectivity for carboxylic acid compounds [32].

Process Efficiency and Scale-up Considerations

Modern countercurrent chromatography instruments with 1000+ extraction cells enable processing of multi-gram quantities of crude extract [35]. Separation times of 4-8 hours typically provide complete resolution of sericic acid from closely related compounds [34]. Recovery rates of 85-95% are achievable with optimized solvent systems and operating parameters [33].

The advantage of countercurrent distribution lies in its ability to separate compounds with very similar structures and polarities that may co-elute in conventional chromatographic systems [31]. This makes it particularly valuable for isolating sericic acid from complex plant extracts containing multiple triterpenoid compounds [34].

Quality Control and Purity Assessment

Purified fractions from all chromatographic techniques require analytical verification using complementary methods [25]. Thin-layer chromatography, HPLC analysis, and spectroscopic methods (NMR, MS) provide comprehensive characterization of isolated sericic acid [2] [3]. Purity levels of 95-99% are typically achievable using optimized chromatographic protocols [36] [37].